molecular formula C16H12N4O4 B5732846 N-(3-nitrophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(3-nitrophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5732846
M. Wt: 324.29 g/mol
InChI Key: JTDVZDZZKTUAMP-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as NPA, is a synthetic compound that has been widely used in scientific research. NPA belongs to the class of phthalazinone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Properties

N-substituted phenyl acetamide benzimidazole derivatives, including compounds similar to N-(3-nitrophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, have shown significant antibacterial activity. Specifically, a derivative exhibited potent activity against Methicillin Resistant Staphylococcus aureus (MRSA), being 6 times more potent than the standard drug Sultamicillin (Chaudhari et al., 2020).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound have been conducted. For instance, compounds have been synthesized through various reactions and characterized by spectroscopic methods, indicating potential for diverse applications (Salian et al., 2017).

Metallophthalocyanines Synthesis

N-substituted acetamide compounds have been used in the synthesis of metallophthalocyanines, which exhibit increased solubility and potential for varied applications. These metallophthalocyanines are soluble in various solvents, indicating their potential utility in different scientific fields (Ağırtaş & İzgi, 2009).

Solvatochromism and Optical Properties

Compounds structurally similar to this compound have been studied for their solvatochromic properties and interaction with solvents, which is crucial in understanding their behavior in different environments for potential applications in optical and material sciences (Krivoruchka et al., 2004).

Antimycobacterial and Enzyme Inhibition

Novel phthalazinyl derivatives, related to the compound , have been synthesized and evaluated for antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. This indicates potential applications in the development of new treatments for tuberculosis (Sriram et al., 2009).

properties

IUPAC Name

N-(3-nitrophenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-15(18-12-5-3-6-13(8-12)20(23)24)10-19-16(22)14-7-2-1-4-11(14)9-17-19/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDVZDZZKTUAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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